molecular formula C11H13BrFNO2S B2883276 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine CAS No. 1790694-16-4

1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine

Cat. No. B2883276
CAS RN: 1790694-16-4
M. Wt: 322.19
InChI Key: XOGVIDXDGBGGKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine” consists of a piperidine ring attached to a sulfonyl group, which is further attached to a benzene ring. The benzene ring has bromo and fluoro substituents .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Karaman et al. (2016) introduced the synthesis of sulfonyl hydrazone having piperidine derivatives, which showed significant antioxidant capacity and anticholinesterase activity. These compounds, including variations with 5-bromo-2-fluorobenzene sulfonyl, were synthesized and evaluated for their biological activities. The study highlighted the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, particularly for their roles in inhibiting lipid peroxidation and scavenging free radicals. This research suggests potential applications in developing therapeutic agents targeting oxidative stress and cholinesterase-related disorders (Karaman et al., 2016).

Anticancer Agent Synthesis

Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as promising anticancer agents. The synthesis involved ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, leading to compounds with strong anticancer activities. This research underscores the potential of piperidine derivatives, such as 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine, in developing novel anticancer therapies. The findings indicate that modifications to the piperidine structure can yield significant therapeutic benefits in cancer treatment (Rehman et al., 2018).

SuFEx Clickable Reagent for Regioselective Synthesis

Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), featuring a sulfonyl fluoride group for regioselective synthesis. Although not directly mentioning this compound, this study highlights the broader application of bromo- and fluoro-substituted sulfonyl compounds in chemical synthesis. The unique properties of these compounds facilitate their use as tris-electrophiles and clickable materials for constructing complex molecules, such as functionalized isoxazoles (Leng & Qin, 2018).

Corrosion Inhibition Studies

Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, emphasizing the role of molecular structure in their effectiveness. Although the study focused on different piperidine derivatives, it suggests that compounds like this compound could be explored for their potential in corrosion inhibition applications, providing insights into the design of more effective corrosion inhibitors (Kaya et al., 2016).

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGVIDXDGBGGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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